Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C11H17NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect similar pathways and have downstream effects on these biological activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Research is ongoing to determine these properties and their impact on the compound’s bioavailability .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and a carboxylic acid, followed by acid-mediated cyclization . The reaction conditions are highly tolerant of various functional groups, making this method versatile for different substrates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives:
Ethyl 1H-indole-3-carboxylate: Similar in structure but contains an indole ring instead of a pyrrole ring.
4-tert-butyl-1H-pyrrole-3-carboxylic acid: Lacks the ethyl ester group, which can influence its reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
These compounds share structural similarities but differ in their specific functional groups, which can affect their chemical properties and applications.
Properties
IUPAC Name |
ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWMHAAZUHQOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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